molecular formula C11H13F3 B1651286 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene CAS No. 125325-26-0

1-(2-Methylpropyl)-4-(trifluoromethyl)benzene

Cat. No.: B1651286
CAS No.: 125325-26-0
M. Wt: 202.22 g/mol
InChI Key: POVFWAQIEYIPBL-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a 2-methylpropyl group attached to a benzene ring

Properties

IUPAC Name

1-(2-methylpropyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3/c1-8(2)7-9-3-5-10(6-4-9)11(12,13)14/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVFWAQIEYIPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597167
Record name 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125325-26-0
Record name 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene can be synthesized through various methods, including radical trifluoromethylationThe reaction typically requires specific catalysts and conditions to ensure the successful incorporation of the trifluoromethyl group .

Industrial Production Methods: Industrial production of 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene often involves large-scale chemical processes that optimize yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methylpropyl)-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-(2-Methylpropyl)-4-methylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.

    1-(2-Methylpropyl)-4-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness: 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

1-(2-Methylpropyl)-4-(trifluoromethyl)benzene, also known as 125325-26-0, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a trifluoromethyl group and a branched alkyl group (2-methylpropyl). Its structure can be represented as follows:

C9H10F3\text{C}_9\text{H}_{10}\text{F}_3

Biological Activity Overview

Research into the biological activity of 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene is limited, but several studies have examined related compounds with similar structures. The following sections summarize findings from relevant literature.

Toxicological Studies

  • Acute Toxicity : Inhalation studies have shown that exposure to high concentrations of similar trifluoromethyl-substituted compounds can lead to adverse effects on the liver and kidneys. For instance, a study indicated that exposure to high doses resulted in hepatocellular hypertrophy and nephropathy in rodent models .
  • Reproductive Toxicity : Repeated exposure to certain trifluoromethyl compounds has been associated with effects on sperm motility and count, although no significant fertility issues were reported in some studies .

The exact mechanisms by which 1-(2-Methylpropyl)-4-(trifluoromethyl)benzene exerts its biological effects are not well-documented. However, related compounds have shown the following mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of lactate dehydrogenase (LDHA), an enzyme critical for cancer metabolism. This inhibition can lead to reduced cell viability in tumor cell lines .
  • Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds may induce apoptosis through ROS generation, affecting mitochondrial function in cancer cells .

Case Studies

Several case studies highlight the biological implications of trifluoromethyl-substituted benzene derivatives:

  • Case Study 1 : A study investigated the effects of a related compound on various cancer cell lines, demonstrating dose-dependent inhibition of cell growth and LDHA activity. The compound effectively induced apoptosis in HT29 human colon cancer cells .
  • Case Study 2 : Another investigation focused on the inhalation toxicity of trifluoromethylated benzene derivatives, revealing significant impacts on liver and kidney function at elevated exposure levels .

Data Table: Summary of Biological Findings

Study TypeCompoundBiological EffectReference
Toxicity StudyTrifluoromethyl derivativesHepatotoxicity and nephrotoxicity
Enzyme InhibitionLDHA inhibitorsReduced viability in cancer cells
Apoptosis InductionRelated trifluoromethyl compoundInduction of ROS and apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methylpropyl)-4-(trifluoromethyl)benzene
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1-(2-Methylpropyl)-4-(trifluoromethyl)benzene

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